

ergosterol peroxide ROS induction comparison other compounds

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ergosterol Peroxide

CAS No.: 2061-64-5

Cat. No.: S624141

[Get Quote](#)

Comparison of Anti-Cancer Mechanisms

Compound & Source	Primary Anti-Cancer Mechanism(s)	Key Experimental Findings (In Vitro)	Cancer Cell Lines Tested	Selectivity for Cancer vs. Normal Cells
-------------------	----------------------------------	--------------------------------------	--------------------------	---

| **Ergosterol Peroxide (EP)** (Fungi, e.g., *Ganoderma lucidum*, *Phoma* sp.) | - Induces ROS production [1] [2]

- Disrupts mitochondrial function (reduces membrane potential, oxygen consumption, ATP production) [3] [2]
- Inhibits Glutaminase 1 (GLS1), blocking glutamine metabolism [4] [5]
- Triggers caspase-dependent apoptosis [4] [1] | - **IC₅₀**: 3.20 μ M (Derivative **3g** in MDA-MB-231) [4]
- Reduces mitochondrial membrane potential [3] [2]
- Inhibits GLS1 with **IC₅₀**: 3.77 μ M (Derivative **3g**) [4] | - MDA-MB-231 (TNBC) [4] [2]
- A549 (Lung) [1]
- HepG2 (Liver) [6] | Yes. Significantly less toxic to normal fibroblasts (NIH3T3), mammary epithelial cells (HMEC), and cardiomyocytes [1] [2] [6]. | | **Ergosterol** (Edible mushrooms) | - Suppresses AKT/GSK-3 β / β -catenin signaling pathway [7]
- Inhibits cancer cell proliferation and spheroid formation [7] | - **IC₅₀**: ~20-40 μ M (MCF-7, MDA-MB-231 at 96h) [7]
- Induces G0/G1 cell cycle arrest [7] | - MCF-7 (Breast) [7]

- MDA-MB-231 (TNBC) [7] | Information not fully specified in search results. | | **BPTES** (Synthetic compound) | - A well-characterized, small-molecule inhibitor of GLS1 [4] [5] | - Serves as a reference standard for GLS1 inhibition in studies [4] [5] | - Used as a biochemical tool | Not the focus of the reviewed studies. |

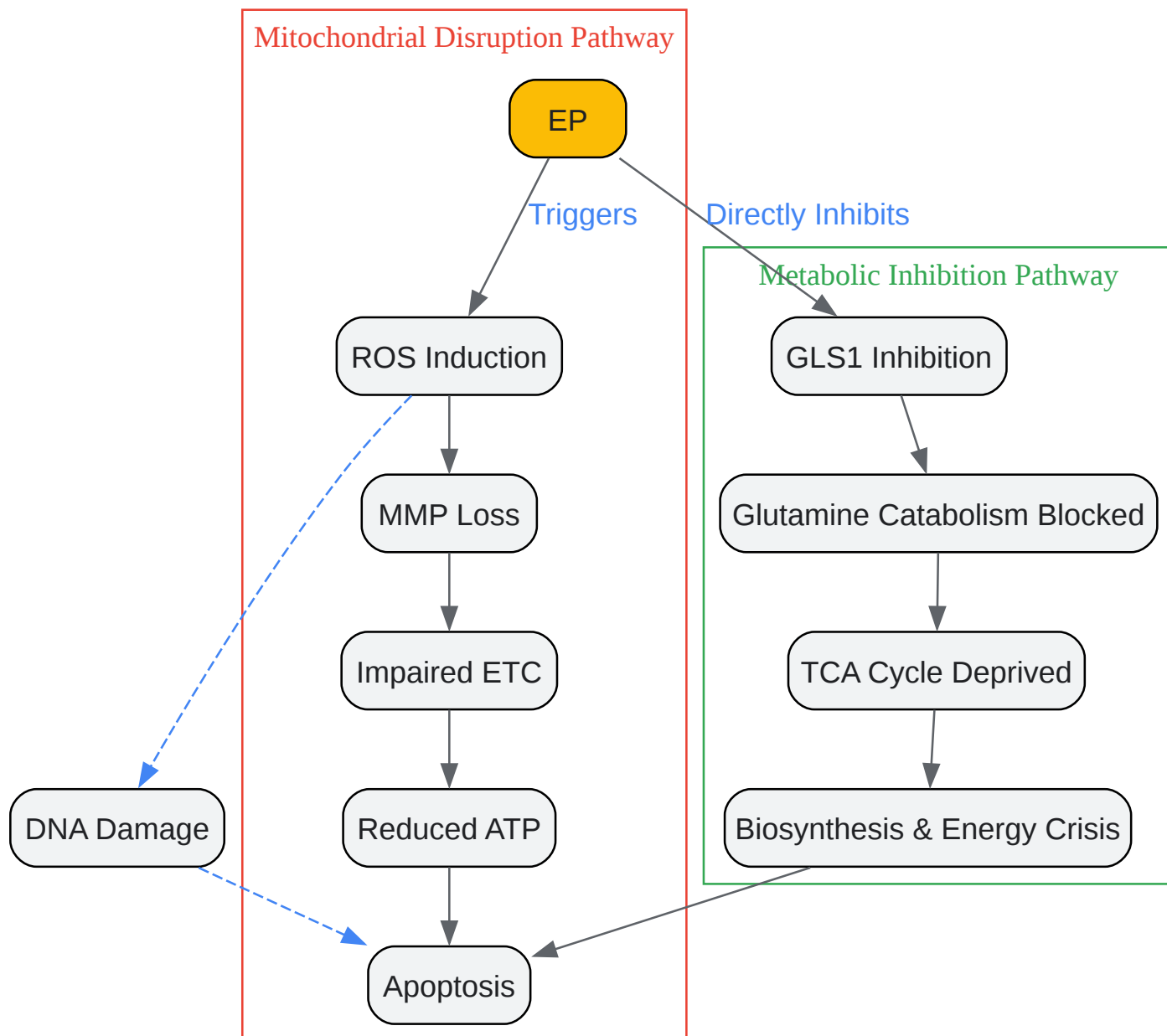
Detailed Experimental Insights

For researchers looking to design similar experiments, here is a summary of the key methodologies used in the cited studies.

- **Cell Viability and Cytotoxicity Assays:** The **MTT assay** and **CellTiter-Glo Luminescent Cell Viability Assay** are standard methods used across studies to determine the half-maximal inhibitory concentration (IC₅₀) of compounds on various cancer cell lines [4] [8] [1].
- **ROS and Apoptosis Detection:**
 - **ROS Measurement:** Intracellular ROS levels are typically measured using fluorescent probes like **DCFH-DA** followed by flow cytometry or fluorescence microscopy [1].
 - **Apoptosis Assays:** Common techniques include **Annexin V/Propidium Iodide (PI) staining** analyzed by flow cytometry to distinguish early and late apoptotic cells, and analysis of **caspase-3/7 activation** [4] [1].
- **Mitochondrial Function Analysis:**
 - **Mitochondrial Membrane Potential (MMP):** Assays using fluorescent dyes such as **JC-1** or **TMRM** are employed. A decrease in fluorescence (shift from red to green in JC-1 aggregates) indicates mitochondrial depolarization [3] [2].
 - **Metabolic Phenotyping:** The **Seahorse XF Analyzer** is used to measure real-time changes in the **Oxygen Consumption Rate (OCR, for mitochondrial respiration)** and **Extracellular Acidification Rate (ECAR, for glycolysis)** in live cells [3] [2].
- **Molecular Mechanism Studies:**
 - **Western Blotting** is used to detect changes in protein expression and phosphorylation (e.g., GLS1, AMPK, AKT, caspases) [4] [2] [7].
 - **Molecular Docking** studies, as performed with derivative **3g**, help predict how a compound interacts with its protein target (e.g., GLS1) at the atomic level [4].

Illustrated Mechanisms of Action

The following diagrams summarize the primary anti-cancer pathways of **ergosterol peroxide** identified in the research.



[Click to download full resolution via product page](#)

The research also highlights the structure-activity relationship of **ergosterol peroxide**. Chemical modification at its **C-3 position** can significantly enhance its potency and selectivity. For instance, derivative **3g**, which was optimized with a specific linker and substituent, showed **5.4-fold higher antiproliferative activity** and more potent GLS1 inhibition than the parent EP compound [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Ergosterol peroxide from marine fungus *Phoma* sp. ... [nature.com]
2. Ergosterol Peroxide Disrupts Triple-Negative Breast ... [mdpi.com]
3. Ergosterol Peroxide Disrupts Triple-Negative Breast Cancer ... [pmc.ncbi.nlm.nih.gov]
4. Discovery and Optimization of Ergosterol Peroxide ... [pmc.ncbi.nlm.nih.gov]
5. Discovery and Optimization of Ergosterol Peroxide ... [mdpi.com]
6. Ergosterol peroxide activates Foxo3-mediated cell death ... [pmc.ncbi.nlm.nih.gov]
7. Ergosterol inhibits the proliferation of breast cancer cells by ... [nature.com]
8. Development of ergosterol peroxide probes for cellular ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ergosterol peroxide ROS induction comparison other compounds].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b624141#ergosterol-peroxide-ros-induction-comparison-other-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com